4-(4-chloro-2-prop-2-enylphenoxy)-N-(3-methoxypropyl)butan-1-amine;oxalic acid
Overview
Description
4-(4-chloro-2-prop-2-enylphenoxy)-N-(3-methoxypropyl)butan-1-amine;oxalic acid is a complex organic compound that may have potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a combination of functional groups that could contribute to its unique chemical properties and reactivity.
Scientific Research Applications
4-(4-chloro-2-prop-2-enylphenoxy)-N-(3-methoxypropyl)butan-1-amine;oxalic acid may have several scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Utilization in the production of specialty chemicals or materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloro-2-prop-2-enylphenoxy)-N-(3-methoxypropyl)butan-1-amine typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the phenoxy intermediate: This step involves the reaction of 4-chloro-2-prop-2-enylphenol with an appropriate alkylating agent under basic conditions to form the phenoxy intermediate.
Amine introduction: The phenoxy intermediate is then reacted with 3-methoxypropylamine under suitable conditions to introduce the amine group.
Oxalic acid addition: Finally, the resulting amine compound is treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(4-chloro-2-prop-2-enylphenoxy)-N-(3-methoxypropyl)butan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced amine or alcohol derivatives.
Substitution: The chloro group in the phenoxy ring can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution could result in various substituted phenoxy derivatives.
Mechanism of Action
The mechanism of action of 4-(4-chloro-2-prop-2-enylphenoxy)-N-(3-methoxypropyl)butan-1-amine would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorophenoxy)-N-(3-methoxypropyl)butan-1-amine: Lacks the prop-2-enyl group.
4-(4-chloro-2-prop-2-enylphenoxy)-N-propylbutan-1-amine: Lacks the methoxy group.
Uniqueness
The presence of both the prop-2-enyl and methoxy groups in 4-(4-chloro-2-prop-2-enylphenoxy)-N-(3-methoxypropyl)butan-1-amine may confer unique chemical properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
4-(4-chloro-2-prop-2-enylphenoxy)-N-(3-methoxypropyl)butan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO2.C2H2O4/c1-3-7-15-14-16(18)8-9-17(15)21-13-5-4-10-19-11-6-12-20-2;3-1(4)2(5)6/h3,8-9,14,19H,1,4-7,10-13H2,2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWBSPLUIUGRDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCCCCOC1=C(C=C(C=C1)Cl)CC=C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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